2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
CAS No.:
Cat. No.: VC15003269
Molecular Formula: C22H19ClO3
Molecular Weight: 366.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19ClO3 |
|---|---|
| Molecular Weight | 366.8 g/mol |
| IUPAC Name | 2-chloro-3-[(E)-3-phenylprop-2-enoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
| Standard InChI | InChI=1S/C22H19ClO3/c23-19-13-18-16-10-4-5-11-17(16)22(24)26-20(18)14-21(19)25-12-6-9-15-7-2-1-3-8-15/h1-3,6-9,13-14H,4-5,10-12H2/b9-6+ |
| Standard InChI Key | ALJFZIWPBMMLFU-RMKNXTFCSA-N |
| Isomeric SMILES | C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OC/C=C/C4=CC=CC=C4)Cl |
| Canonical SMILES | C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC=CC4=CC=CC=C4)Cl |
Introduction
2-Chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of benzochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a chloro substituent, a phenyl group, and a tetrahydrobenzochromenone framework, contributing to its unique chemical reactivity and biological properties.
Synthesis Methods
The synthesis of 2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. Common methods include the use of solvents like dimethylformamide or toluene and reagents such as sodium hydride or palladium catalysts to facilitate reactions efficiently.
Chemical Reactivity
The chemical reactivity of this compound can be attributed to its chloro substituent and the presence of the propenyl group. Potential reactions include nucleophilic substitution and cross-coupling reactions, which can be utilized in synthetic pathways to generate analogs with varied biological activities.
Biological Activities
Compounds similar to 2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exhibit significant biological activities, including anti-inflammatory and anticancer properties. These activities are thought to result from interactions with cellular targets such as G protein-coupled receptors, influencing signaling pathways associated with inflammation or cancer cell proliferation.
Applications and Future Research
The applications of this compound are primarily in medicinal chemistry, focusing on its potential pharmacological properties. Further studies are essential to fully elucidate its properties and potential uses, particularly in understanding its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar compounds include 7-hydroxybenzo[c]chromenone, cinnamic acid derivatives, and chlorinated flavonoids. Each of these compounds has unique features and biological activities:
| Compound | Unique Features | Biological Activities |
|---|---|---|
| 7-Hydroxybenzo[c]chromenone | Lacks chlorine, retains hydroxyl functionality | High antioxidant activity |
| Cinnamic acid derivatives | Similar propenyl structure | Anti-inflammatory effects |
| Chlorinated flavonoids | Exhibits similar chlorinated functionalities | Diverse biological activities including anticancer properties |
These comparisons highlight the potential for 2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one to exhibit enhanced bioactivity due to its specific combination of functional groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume